molecular formula C18H20N2O3 B3992233 Ethyl 2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetate

Ethyl 2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetate

Cat. No.: B3992233
M. Wt: 312.4 g/mol
InChI Key: HRJFKTSUZZNDJW-UHFFFAOYSA-N
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Description

Ethyl 2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetate is an organic compound that belongs to the class of esters It is derived from acridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetate typically involves the reaction of 1,2,3,4-tetrahydroacridine-9-carboxylic acid with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alkoxides under appropriate conditions.

Major Products Formed

    Hydrolysis: 1,2,3,4-tetrahydroacridine-9-carboxylic acid and ethanol.

    Reduction: The corresponding alcohol derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases due to its structural similarity to tacrine, a known acetylcholinesterase inhibitor.

    Organic Electronics: The compound’s π-conjugated system makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Materials Science: It is explored for its potential in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetate, particularly in medicinal applications, involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

    Tacrine: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    1,2,3,4-Tetrahydroacridine-9-carboxamide: Another derivative of tetrahydroacridine with similar applications in medicinal chemistry.

Uniqueness

Ethyl 2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetate is unique due to its ester functional group, which can be modified to create a variety of derivatives with potentially enhanced properties. Its structural similarity to tacrine also makes it a promising candidate for further research in neurodegenerative disease treatment.

Properties

IUPAC Name

ethyl 2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-2-23-16(21)11-19-18(22)17-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)17/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJFKTSUZZNDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetate
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Ethyl 2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetate

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